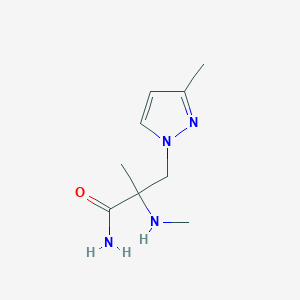![molecular formula C19H32N4O4S B13484888 Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is a versatile chemical compound used in various scientific research applications. It exhibits exceptional properties that enable it to be utilized in drug discovery, medicinal chemistry, and organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-(diethylsulfamoyl)aniline with tert-butyl 4-piperazine-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Análisis De Reacciones Químicas
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties in drug discovery.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a methyl group instead of the diethylsulfamoyl group, leading to different chemical properties and applications.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: The presence of a chlorine atom instead of the diethylsulfamoyl group results in distinct reactivity and uses.
Propiedades
Fórmula molecular |
C19H32N4O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23(7-2)28(25,26)17-14-15(20)8-9-16(17)21-10-12-22(13-11-21)18(24)27-19(3,4)5/h8-9,14H,6-7,10-13,20H2,1-5H3 |
Clave InChI |
QUBCKASPUCGHHN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


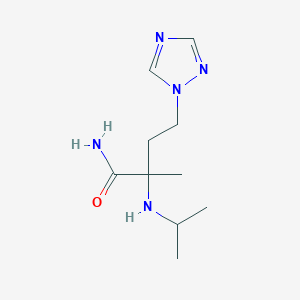
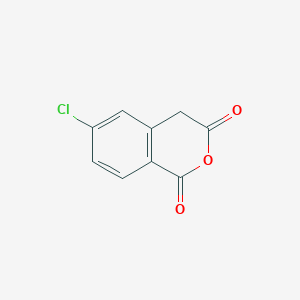
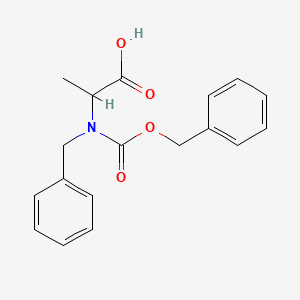
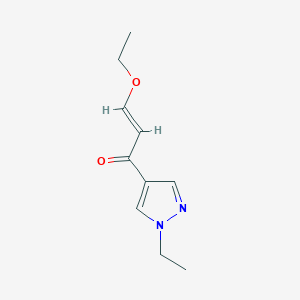
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
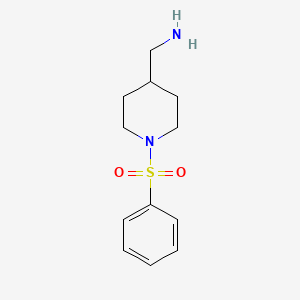
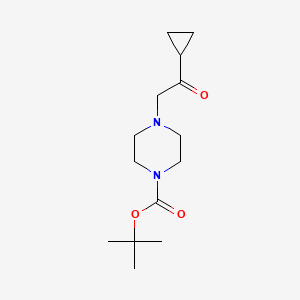
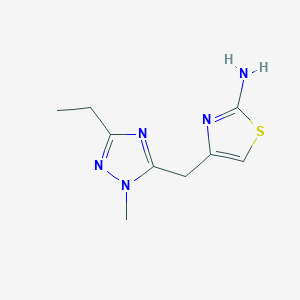
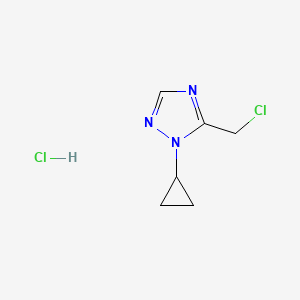
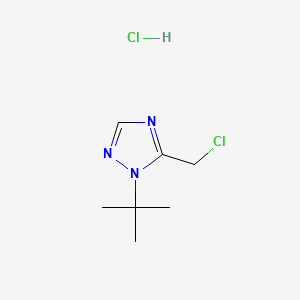
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
